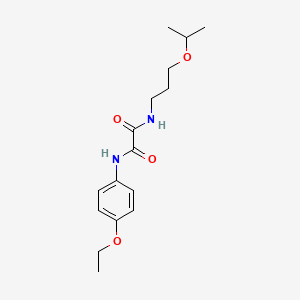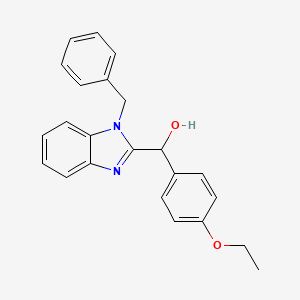
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol, also known as BBEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBEM is a benzimidazole derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been found to exhibit potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol is not fully understood, but it has been found to act on various molecular targets. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has several advantages for lab experiments, including its high purity and yield. However, there are limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been synthesized using various methods, including the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl chloride in the presence of potassium carbonate. Another method involves the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl bromide in the presence of potassium carbonate and copper powder. These methods have been found to yield this compound with high purity and yield.
Propiedades
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-27-19-14-12-18(13-15-19)22(26)23-24-20-10-6-7-11-21(20)25(23)16-17-8-4-3-5-9-17/h3-15,22,26H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJDVCOQYOORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
![1-[(5-ethyl-2-thienyl)carbonyl]piperidine](/img/structure/B5017722.png)
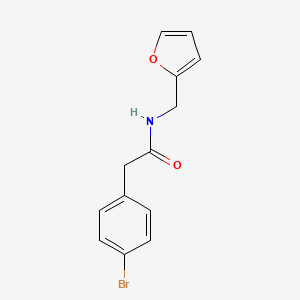
![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
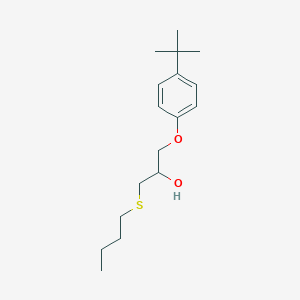
![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5017772.png)
![1-(4-methoxybenzyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5017774.png)
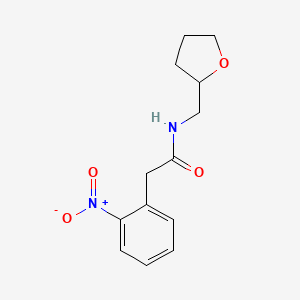
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)

